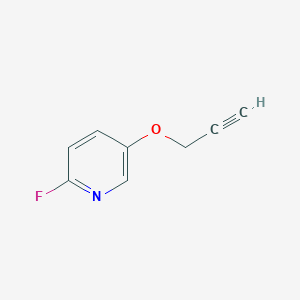

2-Fluoro-5-prop-2-ynyloxy-pyridine

Description

2-Fluoro-5-prop-2-ynyloxy-pyridine (CAS: 1545261-29-7) is a fluorinated pyridine derivative with a molecular formula of C₈H₆FNO and a molecular weight of 151.14 g/mol . The compound features a pyridine ring substituted with a fluorine atom at position 2 and a propargyloxy (prop-2-ynyloxy) group at position 4. The propargyloxy substituent introduces steric bulk and electron-withdrawing characteristics due to the triple bond, which can influence reactivity and interactions in synthetic or biological contexts. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical research, particularly in click chemistry applications due to the propargyl group’s utility in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .

Properties

IUPAC Name |

2-fluoro-5-prop-2-ynoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c1-2-5-11-7-3-4-8(9)10-6-7/h1,3-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPDHOZWUPJAWPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CN=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Typical Etherification Procedure

- Starting Material: 2-Fluoro-5-hydroxypyridine or 2-fluoro-5-halopyridine

- Alkylating Agent: Propargyl bromide or propargyl chloride

- Base: Potassium carbonate (K2CO3) or sodium hydride (NaH)

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (MeCN)

- Conditions: Room temperature to moderate heating (25–80 °C), reaction time 2–24 hours

The reaction proceeds via a nucleophilic substitution (Williamson ether synthesis), where the pyridine hydroxy oxygen attacks the electrophilic carbon of the propargyl halide, forming the prop-2-ynyloxy ether linkage.

Supporting Data from Related Alkynyl Ether Syntheses

In a related study on alkynyl ether synthesis, methyl esters and bromoalkynoic acids were converted to alkynyl chlorides using oxalyl chloride or thionyl chloride, followed by nucleophilic substitution with azides or amines for further functionalization. This demonstrates the feasibility of using halogenated alkynes for ether formation under mild conditions.

Example Synthetic Route for 2-Fluoro-5-prop-2-ynyloxy-pyridine

| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Hydroxylation or halogenation | Starting from 2-fluoro-pyridine, selective hydroxylation or halogenation at 5-position | 2-Fluoro-5-hydroxypyridine or 2-fluoro-5-halopyridine | Variable | May require regioselective methods |

| 2 | Etherification | Propargyl bromide, K2CO3, DMF, 50 °C, 12 h | This compound | 60–85 | Williamson ether synthesis typical conditions |

Analytical and Purification Considerations

- Purification: Column chromatography or recrystallization is typically used to purify the final product.

- Characterization: NMR (1H, 13C, 19F), IR spectroscopy, and mass spectrometry confirm the structure and purity.

- Stability: The prop-2-ynyloxy group is generally stable under neutral to basic conditions but may require inert atmosphere during synthesis to prevent side reactions.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions/Values |

|---|---|

| Starting Material | 2-Fluoro-5-hydroxypyridine or 2-fluoro-5-halopyridine |

| Alkylating Agent | Propargyl bromide or chloride |

| Base | K2CO3, NaH |

| Solvent | DMF, MeCN |

| Temperature | 25–80 °C |

| Reaction Time | 2–24 hours |

| Purification | Column chromatography, recrystallization |

| Yield | 60–85% |

| Product Purity | >98% |

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-prop-2-ynyloxy-pyridine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The prop-2-ynyloxy group can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products Formed

Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of piperidine derivatives.

Scientific Research Applications

2-Fluoro-5-prop-2-ynyloxy-pyridine is widely used in scientific research due to its unique properties:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Employed in proteomic studies to identify solvent-accessible regions of proteins and their interactions with other molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.

Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-prop-2-ynyloxy-pyridine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. The prop-2-ynyloxy group can participate in various chemical reactions, further modulating the compound’s activity. These interactions can affect molecular pathways and lead to the desired biological or chemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Fluoro-5-prop-2-ynyloxy-pyridine with analogs differing in substituent type, position, or electronic properties.

Table 1: Structural and Physical Comparisons

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent Characteristics |

|---|---|---|---|---|

| This compound | 1545261-29-7 | C₈H₆FNO | 151.14 | Propargyloxy (electron-withdrawing, reactive) |

| 2-Fluoro-5-(prop-2-en-1-yloxy)pyridine | 1549022-30-1 | C₈H₈FNO | 153.16 | Allyloxy (less electron-withdrawing, oxidizable) |

| 5-(Cyclopentyloxy)-2-fluoropyridine | 1548168-11-1 | C₁₀H₁₂FNO | 181.21 | Cyclopentyloxy (bulky, lipophilic) |

| 2-Fluoro-5-(methylthio)pyridine | 1037764-83-2 | C₆H₆FNS | 143.18 | Methylthio (polarizable, sulfur-mediated reactivity) |

Electronic and Steric Effects

- Propargyloxy vs. Allyloxy : The propargyloxy group (C≡C-O-) is more electron-withdrawing than allyloxy (C=C-O-) due to the sp-hybridized carbon, enhancing the pyridine ring’s electrophilicity. This difference may accelerate nucleophilic aromatic substitution reactions .

- Methylthio : The sulfur atom in 2-Fluoro-5-(methylthio)pyridine () enhances polarizability, enabling interactions with metal catalysts or biological targets via lone-pair electrons .

Biological Activity

2-Fluoro-5-prop-2-ynyloxy-pyridine is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C10H8FN

- CAS Number : 1545261-29-7

This compound features a pyridine ring substituted with a fluorine atom and a prop-2-ynyloxy group, which may influence its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Enzyme Interactions

Research indicates that compounds with similar structures exhibit inhibition properties against various enzymes. For example, studies on related compounds have shown that they can modulate enzyme activities crucial for metabolic pathways, suggesting that this compound may also possess similar inhibitory effects.

Anticancer Potential

Several studies have highlighted the anticancer properties of compounds related to this compound. For instance, brominated derivatives have demonstrated significant cytotoxicity against various cancer cell lines.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Potential anticancer activity | |

| Brominated derivatives | Reduced viability in A549 cells |

In a specific study, brominated analogs showed reduced viability in A549 lung cancer cells, indicating that structural modifications could enhance anticancer efficacy.

Enzyme Inhibition Studies

Inhibition studies have shown that similar compounds effectively inhibit enzymes involved in critical metabolic processes. For example, urease inhibition was observed in several derivatives:

| Compound | IC50 (µg/mL) | Percentage Inhibition at 100 µg/mL |

|---|---|---|

| 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene | 60.2 | 82.00 ± 0.09 |

| Other derivatives | Ranged from 62.15 to 89.42 | Varies |

These findings suggest that the propynyl ether moiety contributes to enzyme inhibition, which may extend to this compound.

Study on Anticancer Efficacy

A study investigating the anticancer efficacy of structurally related compounds found that brominated derivatives significantly reduced the viability of A549 lung cancer cells. The presence of bromine was linked to enhanced cytotoxicity compared to non-brominated analogs.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Theoretical models suggest favorable absorption and distribution characteristics; however, empirical data are necessary for validation.

Q & A

Q. What are the recommended synthetic routes for 2-Fluoro-5-prop-2-ynyloxy-pyridine, and how can reaction efficiency be monitored?

- Methodological Answer : The compound can be synthesized via a multi-step route starting from fluorinated pyridine precursors. A typical approach involves:

Halogenation : Introduce fluorine at the 2-position of pyridine using selective fluorinating agents (e.g., Selectfluor™) under anhydrous conditions.

Alkynylation : Employ Sonogashira coupling to attach the prop-2-ynyloxy group at the 5-position, using palladium catalysts (e.g., Pd(PPh₃)₄) and a copper iodide co-catalyst in a degassed THF/triethylamine solvent system .

Monitoring Efficiency : Track reaction progress via TLC (silica gel, hexane/ethyl acetate) and confirm completion using LC-MS. Isolate intermediates via column chromatography and verify purity (>95%) via ¹H/¹³C NMR.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR is essential to confirm fluorine substitution (δ ≈ -120 ppm for aromatic F). ¹H/¹³C NMR resolves propynyloxy group integration (e.g., δ ~2.5 ppm for terminal alkyne protons) .

- X-ray Crystallography : Use SHELX software (e.g., SHELXL) for single-crystal structure determination. Aromatic C-F bond lengths (~1.34 Å) and bond angles validate stereoelectronic effects .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 196.07) .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for all synthetic steps.

- Hazard Mitigation : The compound may release toxic fumes upon decomposition. Avoid skin/eye contact (risk codes: R22, R36/37/38). Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via licensed waste handlers .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. mass spectrometry) for this compound?

- Methodological Answer : Contradictions often arise from impurities or isotopic interference. Strategies include:

- 2D NMR (HSQC/HMBC) : Correlate ¹H-¹³C couplings to validate connectivity of the propynyloxy group .

- Isotopic Pattern Analysis : Compare experimental HR-MS isotopic distributions with theoretical simulations (e.g., using Bruker Compass DataAnalysis).

- Crystallographic Validation : Resolve ambiguities via single-crystal X-ray diffraction, leveraging SHELX refinement to confirm bond lengths/angles .

Q. What strategies optimize the Sonogashira coupling step for higher yields in synthesizing this compound?

- Methodological Answer :

- Catalyst Optimization : Use PdCl₂(PPh₃)₂/CuI with a 1:2 molar ratio to enhance cross-coupling efficiency.

- Solvent System : Replace THF with DMF for better solubility of fluorinated intermediates.

- Inert Atmosphere : Purge reactions with argon to prevent alkyne oxidation.

- Yield Improvement : Post-reaction, extract with dichloromethane and wash with NH₄Cl(aq) to remove Pd residues. Typical yields range 70-85% .

Q. How can computational methods predict the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases). Fluorine’s electronegativity enhances binding affinity to hydrophobic pockets.

- QSAR Modeling : Correlate substituent effects (e.g., propynyloxy chain length) with bioactivity using Gaussian09 for DFT calculations. Validate with in vitro assays (e.g., IC₅₀ measurements) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.